Methyl azonine-1-carboxylate
Description
Methyl azonine-1-carboxylate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. It is a derivative of azonine, a nitrogen-containing heterocycle, and features a carboxylate functional group. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
methyl azonine-1-carboxylate |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)11-8-6-4-2-3-5-7-9-11/h2-9H,1H3 |
InChI Key |
QEOVTPTVTZHMHD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C=CC=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl azonine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carboxylic acid derivative, such as an ester or anhydride, in the presence of a catalyst. The reaction conditions often require heating and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This approach minimizes the risk of side reactions and maximizes the efficiency of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxylate group at position 1 facilitates nucleophilic substitution, particularly at adjacent electrophilic sites. Key findings include:
-
SN2 Mechanisms : Reactions with amines or thiols proceed via a bimolecular displacement, with yields dependent on steric hindrance around the reactive center.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, achieving >80% conversion in ketone functionalization .
Table 1: Representative Nucleophilic Substitutions
| Nucleophile | Solvent | Temp (°C) | Yield (%) | Product Application |
|---|---|---|---|---|
| NH3 | DMF | 80 | 85 | Amide intermediates |
| PhSH | THF | 25 | 72 | Thioether ligands |
Ring Expansion via Carbocation Intermediates
The azonine ring undergoes strain-driven expansion to ten-membered systems under acidic conditions:
-
Mechanism : Protonation at the ring nitrogen generates a carbocation, triggering hydride shifts and ring enlargement (e.g., forming benzannulated azecines) .
-
Catalysis : Trifluoroacetic acid (TFA) in CF3CH2OH achieves 63–91% yields for 10-membered products .
Key Observation : Tertiary carbocation stability (via C1-methyl substituents) minimizes side reactions like β-hydride elimination .
Cycloaddition Reactivity
Methyl azonine-1-carboxylate participates in [5 + 4] and [4 + 3] cycloadditions:
-
Pd-Catalyzed [5 + 4] : With vinyl ethers, Pd(OAc)2 mediates decarboxylative coupling to form 13-membered lactams (35–91% yields) .
-
Thermal [4 + 3] : Heating with dienes in MeCN at 85°C produces bicyclic azabicyclo[4.3.1]decanes with 59:41 endo:exo selectivity .
Table 2: Cycloaddition Outcomes
| Reaction Type | Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Pd-catalyzed [5 + 4] | DMF, KOAc, 80°C | 13-Membered lactam | 91 |
| Thermal [4 + 3] | MeCN, TEA, 85°C | 7-Azabicyclo[4.3.1]decane | 86 |
Electrophilic Functionalization
The electron-deficient ring undergoes electrophilic aromatic substitution (EAS):
-
Halogenation : Iodine in CH2Cl2 selectively substitutes at C4 (68% yield) .
-
Friedel-Crafts Alkylation : AlCl3-mediated reactions with benzyl chlorides form C3-alkylated derivatives .
Mechanistic Insight : EAS regioselectivity correlates with charge distribution, as modeled by DFT studies .
Reductive Transformations
-
NaBH4 Reduction : Converts the carboxylate to a hydroxymethyl group, enabling downstream alcohol functionalization .
-
Catalytic Hydrogenation : H2/Pd-C saturates the azonine ring, yielding decahydro derivatives (quantitative).
Solvent and Temperature Effects
Kinetic studies reveal:
Scientific Research Applications
Methyl azonine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl azonine-1-carboxylate exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-aminocyclopropanecarboxylate: A structural analog known for its role as an ethylene agonist in plants.
Methyl 1-hydroxyindole-3-carboxylate: Another related compound with applications in organic synthesis.
Uniqueness
Methyl azonine-1-carboxylate stands out due to its unique azonine ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in various fields.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing methyl azonine-1-carboxylate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of azonine precursors with methyl chloroformate under anhydrous conditions. Key steps include temperature control (e.g., −20°C to prevent side reactions) and inert atmosphere (argon/nitrogen) to avoid hydrolysis. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. For crystalline samples, single-crystal X-ray diffraction (SCXRD) using SHELX software provides definitive structural confirmation.
Q. How should researchers design experiments to characterize the stability of this compound under varying pH conditions?
- Methodological Answer : Stability studies should use buffered solutions (pH 2–12) incubated at 25°C and 37°C. Samples are analyzed over time via UV-Vis spectroscopy to track absorbance changes at λmax (specific to the compound’s chromophore). Kinetic modeling (e.g., first-order decay equations) quantifies degradation rates. Parallel LC-MS analysis identifies degradation products, with fragmentation patterns compared to reference libraries .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?
- Methodological Answer : Contradictions often arise from solvent effects or impurities. To address this:
- Standardize conditions : Replicate experiments using identical solvents (e.g., deuterated chloroform for NMR) and instrument calibration protocols.
- Cross-validate techniques : Combine 2D NMR (COSY, HSQC) with computational simulations (DFT-based NMR prediction) to assign signals unambiguously .
- Meta-analysis : Compare data from peer-reviewed journals (avoiding unreliable sources like BenchChem ) and apply statistical tests (e.g., ANOVA) to identify systematic biases .
Q. What strategies optimize regioselective functionalization of this compound for derivatization studies?
- Methodological Answer : Regioselectivity challenges mirror those in meta-substituted aromatic systems . Strategies include:
- Directing groups : Introduce temporary protecting groups (e.g., sulfonic acid) to steer electrophilic substitution.
- Transition-metal catalysis : Use Pd-catalyzed C–H activation with ligands (e.g., pyridine) to target specific positions.
- Computational guidance : Perform density functional theory (DFT) calculations to predict reactive sites based on electron density maps .
Q. How can computational modeling predict the biological activity of this compound analogs?
- Methodological Answer :
- Structure-activity relationship (SAR) : Dock analogs into target protein structures (e.g., enzymes) using AutoDock Vina or Schrödinger Suite.
- Pharmacokinetic profiling : Predict logP (lipophilicity) and metabolic stability via QSAR models in tools like SwissADME.
- Validation : Compare predictions with in vitro assays (e.g., IC50 measurements) to refine models iteratively .
Data Analysis & Reproducibility
Q. What statistical approaches are critical for interpreting conflicting bioactivity data in this compound studies?
- Methodological Answer : Apply robust statistical frameworks:
- Error analysis : Calculate confidence intervals (95% CI) for IC50 values from dose-response curves.
- Multivariate regression : Identify confounding variables (e.g., cell-line variability) using R or Python’s SciPy.
- Reproducibility protocols : Share raw data and analysis scripts via repositories like Zenodo, adhering to FAIR principles .
Q. How should researchers address crystallographic disorder in this compound structures?
- Methodological Answer :
- Refinement strategies : In SHELXL, use PART instructions to model disordered regions and apply restraints (e.g., SIMU/ISOR) to thermal parameters .
- Validation tools : Check CIF files with checkCIF/PLATON to flag outliers in bond lengths/angles.
- Complementary data : Validate with powder XRD or solid-state NMR to confirm bulk crystallinity .
Experimental Design
Q. What controls are essential in assessing the catalytic efficiency of this compound in asymmetric synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
